Aqueous Solubility Superiority of Erythromycin Lactobionate Over Erythromycin Base for IV Formulation
Erythromycin lactobionate demonstrates aqueous solubility of approximately 200 mg/mL [1], which is several orders of magnitude higher than erythromycin base, which is described as 'poorly soluble in water' and essentially unsuitable for parenteral administration [2]. This solubility differential is the direct physicochemical rationale for lactobionate's exclusive positioning as an IV-compatible erythromycin salt [3].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Approximately 200 mg/mL |
| Comparator Or Baseline | Erythromycin base: 'poorly soluble in water' (quantitative value not reported; unsuitable for parenteral use) |
| Quantified Difference | Lactobionate enables IV administration; base cannot be formulated for IV use |
| Conditions | Physicochemical characterization; water at ambient temperature |
Why This Matters
Procurement for IV compounding or parenteral research applications mandates the lactobionate salt specifically; erythromycin base is incompatible with intravenous formulation requirements.
- [1] DrugFuture. Erythromycin Lactobionate Chemical Data: Properties and Solubility (Soly in water about 200 mg/ml). View Source
- [2] ScienceDirect. Erythromycin Lactobionate — Chapters and Articles. 'Erythromycin base is poorly soluble in water, has a pKa of 8.8.' Elsevier, 2024. View Source
- [3] Gland Pharma Limited. Erythromycin Lactobionate for Injection, USP — FDA Package Insert. 2024 Nov 20. View Source
